2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide
Overview
Description
2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes dichloro and sulfonamide groups, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
- 4-chloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide
- 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide is unique due to its specific combination of dichloro and sulfonamide groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S2/c19-13-6-11-17(20)18(12-13)28(25,26)22-15-7-9-16(10-8-15)27(23,24)21-14-4-2-1-3-5-14/h6-12,14,21-22H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFFGEWMCFLLNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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